

comparing Pivanex and SAHA (Vorinostat) as HDAC inhibitors

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Compound of Interest

Compound Name: Pivanex

Cat. No.: B1678495

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A Comparative Guide to **Pivanex** (Devimistat) and SAHA (Vorinostat) for Cancer Research

For researchers and drug development professionals, understanding the nuances of anti-cancer agents is paramount. This guide provides a detailed comparison of two notable compounds: **Pivanex**, also known as devimistat (formerly AN-9), and SAHA (vorinostat). While historically both have been associated with histone deacetylase (HDAC) inhibition, current understanding reveals distinct primary mechanisms of action, which are critical for their application in research and clinical development.

Mechanism of Action: A Tale of Two Targets

Initially explored as a butyric acid prodrug with HDAC inhibiting properties, **Pivanex** (devimistat) is now understood to primarily target mitochondrial metabolism.^{[1][2][3]} In contrast, SAHA (vorinostat) is a well-established pan-HDAC inhibitor.^{[4][5][6]}

SAHA (Vorinostat): As a potent, non-selective HDAC inhibitor, vorinostat directly interacts with the catalytic site of Class I, II, and IV HDAC enzymes.^{[5][6][7]} This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and modulating the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.^{[6][7][8]}

Pivanex (Devimistat): Devimistat functions as an inhibitor of key mitochondrial enzymes, specifically pyruvate dehydrogenase (PDH) and α -ketoglutarate dehydrogenase (KGDH).^[2] By disrupting the tricarboxylic acid (TCA) cycle, it interferes with the altered energy metabolism characteristic of cancer cells, which often rely on mitochondrial pathways for proliferation.^{[1][2]}

[3] While its metabolic precursor, butyric acid, is a known HDAC inhibitor, the primary anti-cancer activity of devimistat is attributed to its impact on mitochondrial function.[9][10]

Preclinical Efficacy and Potency

In Vitro Data

Quantitative data from preclinical studies highlight the different potencies and cellular effects of these compounds.

Table 1: In Vitro Inhibitory Concentrations

Compound	Target	IC50 Value	Cell Line / Assay Conditions	Reference
SAHA (Vorinostat)	HDAC1	10 nM	Enzyme Assay	[4][5]
HDAC3	20 nM	Enzyme Assay	[4][5]	
Pan-HDAC	~10 nM	General	[11]	
Cell Proliferation	0.146 - 2.697 μ M	Cutaneous T-cell Lymphoma (CTCL) cell lines	[11][12]	
Cell Viability	0.85 - 2.82 μ M	B-cell lymphoma cell lines (Raji, RL)	[13]	
Pivanex (Devimistat)	Cell Proliferation	10-1000x more potent than sodium butyrate	Varies	[14]
Cell Cycle	200 μ M induces G2-M phase enhancement	Leukemia cell lines	[15]	

Note: Direct comparative IC50 values for **Pivanex** against specific HDACs are not as widely published as for SAHA, reflecting the shift in understanding its primary mechanism.

In Vivo Data

Both agents have demonstrated anti-tumor effects in animal models.

- SAHA (Vorinostat): In vivo studies have shown that vorinostat can inhibit tumor growth and is orally active.[\[4\]](#)[\[16\]](#) For instance, in a mouse model of B cell lymphoma, vorinostat induced apoptosis and a marked accumulation of cells with DNA fragmentation.[\[11\]](#)
- **Pivanex** (Devimistat): Preclinical studies have shown that **Pivanex** exhibits anti-tumor activity and, notably, demonstrates synergy when combined with taxanes like docetaxel in non-small cell lung cancer (NSCLC) models.[\[14\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Clinical Trial Overview

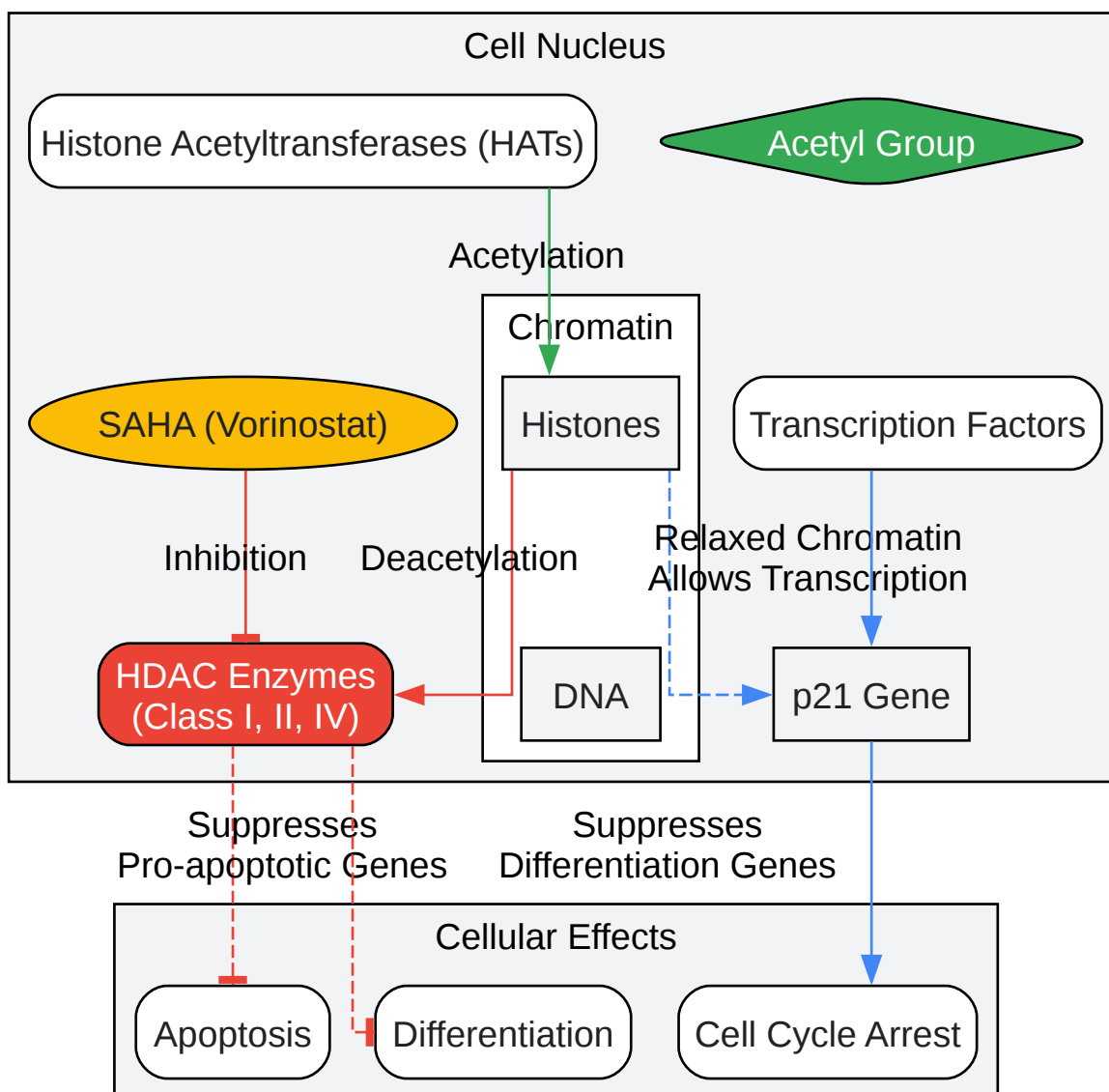
Both drugs have undergone extensive clinical investigation, with SAHA (vorinostat) being an approved drug and **Pivanex** (devimistat) being investigational.

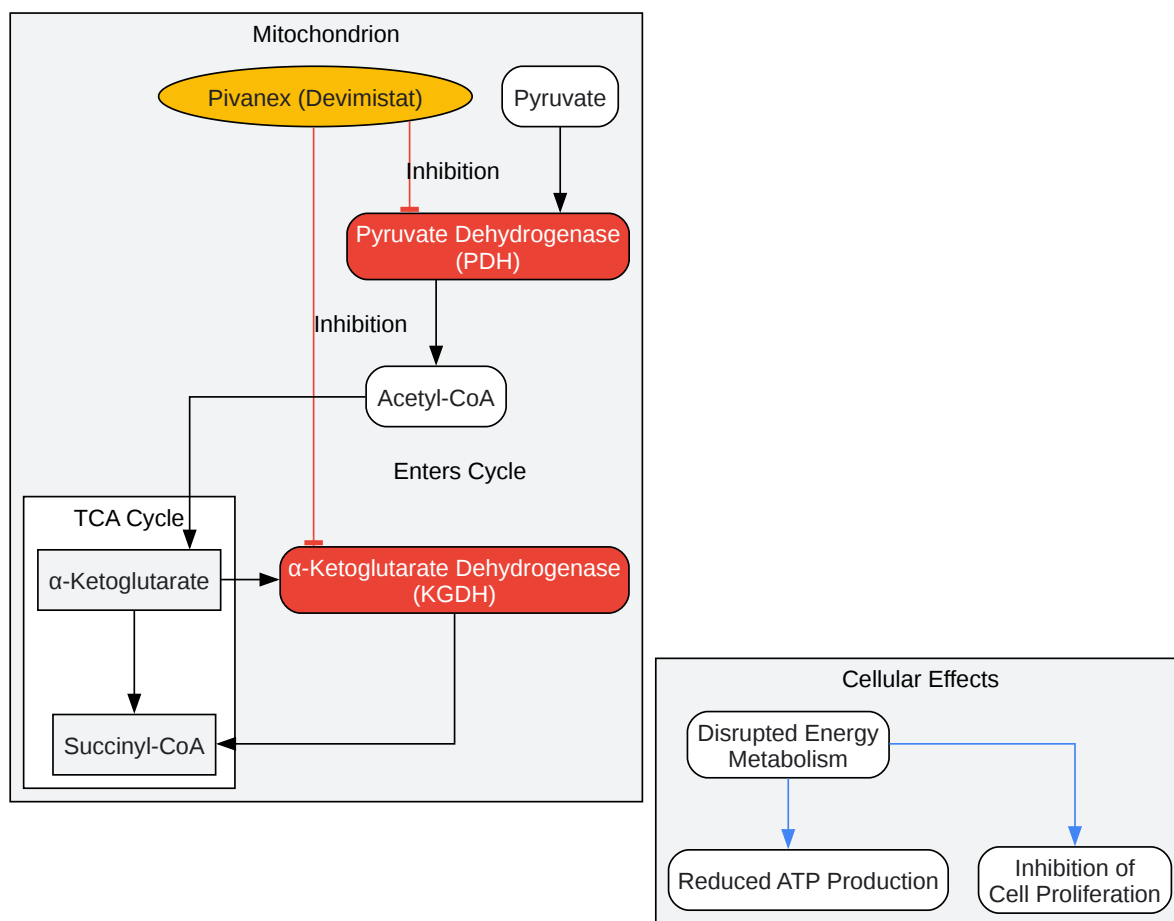
Table 2: Summary of Clinical Trial Findings

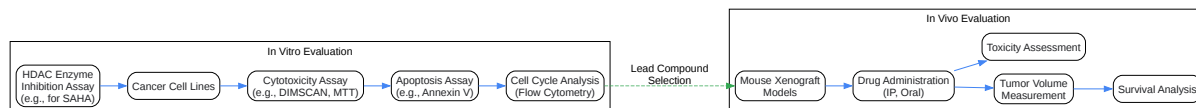
Feature	Pivanex (Devimistat)	SAHA (Vorinostat)
Status	Investigational[20]	Approved
Primary Indications Studied	Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer, Acute Myeloid Leukemia (AML)[1][21][22][23]	Cutaneous T-cell Lymphoma (CTCL), other hematological and solid tumors[24]
Administration	Intravenous infusion[22][23]	Oral[24]
Observed Efficacy (Single Agent)	In advanced NSCLC, showed partial responses (6.4%) and stable disease (30%) in heavily pretreated patients.[22][23]	In heavily pretreated CTCL patients, a partial response rate of ~24% was observed. [24]
Common Toxicities	Well-tolerated; most common are transient grade 1-2 fatigue, nausea, and dysgeusia.[22][23]	Fatigue, thrombocytopenia, diarrhea, and nausea are common.[24]
Combination Therapy	Investigated in combination with docetaxel for NSCLC and with modified FOLFIRINOX for pancreatic cancer.[17][18][25]	Studied in combination with various agents, including chemotherapy and targeted therapies.[26][27][28]

Signaling Pathways and Experimental Workflows

Visualizing the distinct mechanisms and the general process for evaluating such inhibitors is crucial for experimental design.







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